molecular formula C19H18N2O B14281411 3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile CAS No. 158475-59-3

3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile

Katalognummer: B14281411
CAS-Nummer: 158475-59-3
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: PENJPDXEMYZRRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile is an organic compound with a complex aromatic structure It is characterized by the presence of a butyl-substituted phenyl group attached to a methoxybenzene core, which is further substituted with two nitrile groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 4-butylphenol with a suitable alkylating agent to introduce the butyl group. This is followed by the methoxylation of the phenol to form the methoxybenzene derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism by which 3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing groups present on the aromatic ring. These groups can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(4-Methylphenyl)methoxy]benzene-1,2-dicarbonitrile
  • 3-[(4-Ethylphenyl)methoxy]benzene-1,2-dicarbonitrile
  • 3-[(4-Propylphenyl)methoxy]benzene-1,2-dicarbonitrile

Uniqueness

3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. The specific arrangement of substituents on the aromatic ring also contributes to its distinct behavior in various chemical reactions .

Eigenschaften

CAS-Nummer

158475-59-3

Molekularformel

C19H18N2O

Molekulargewicht

290.4 g/mol

IUPAC-Name

3-[(4-butylphenyl)methoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C19H18N2O/c1-2-3-5-15-8-10-16(11-9-15)14-22-19-7-4-6-17(12-20)18(19)13-21/h4,6-11H,2-3,5,14H2,1H3

InChI-Schlüssel

PENJPDXEMYZRRI-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)COC2=CC=CC(=C2C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.